molecular formula C14H17NO B14238553 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile CAS No. 220583-43-7

4-(1-Hydroxyhept-2-en-1-yl)benzonitrile

Cat. No.: B14238553
CAS No.: 220583-43-7
M. Wt: 215.29 g/mol
InChI Key: HDFAAWHNOIKMDG-UHFFFAOYSA-N
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Description

4-(1-Hydroxyhept-2-en-1-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a heptenyl chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a suitable benzonitrile derivative with a heptenyl precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For example, the use of hydroxylamine hydrochloride in the presence of a base can lead to the formation of the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyhept-2-en-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the nitrile group can yield an amine .

Scientific Research Applications

4-(1-Hydroxyhept-2-en-1-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile include:

Uniqueness

The uniqueness of this compound lies in its heptenyl chain with a hydroxyl group, which provides additional functional groups for chemical reactions and potential biological interactions. This structural feature distinguishes it from simpler benzonitrile derivatives and enhances its versatility in scientific research .

Properties

CAS No.

220583-43-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-hydroxyhept-2-enyl)benzonitrile

InChI

InChI=1S/C14H17NO/c1-2-3-4-5-6-14(16)13-9-7-12(11-15)8-10-13/h5-10,14,16H,2-4H2,1H3

InChI Key

HDFAAWHNOIKMDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

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